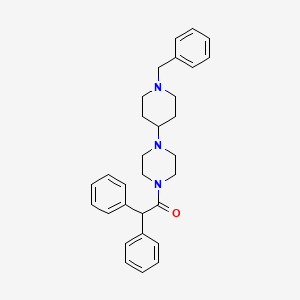
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine, also known as BDPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDPP belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological properties, including antipsychotic, analgesic, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine and serotonin. This compound has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic effects.
This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to pain and inflammation. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to reduce the production of prostaglandins, which may contribute to its analgesic effects.
Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. These properties make this compound a promising candidate for the treatment of various neurological and psychiatric disorders, as well as inflammatory conditions.
实验室实验的优点和局限性
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It also has a relatively long half-life, which makes it suitable for in vivo studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine. One area of interest is its potential therapeutic applications in conditions such as schizophrenia, chronic pain, and inflammatory disorders. Further studies are needed to determine the optimal dosing and administration regimens for this compound in these conditions.
Another area of interest is the development of novel this compound derivatives with improved pharmacological properties. These derivatives may have higher potency, selectivity, and solubility than this compound, which may make them more suitable for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders, as well as inflammatory conditions. Its antipsychotic, analgesic, and anti-inflammatory effects make it a promising candidate for further research and development. Further studies are needed to determine the optimal dosing and administration regimens for this compound, as well as the development of novel derivatives with improved pharmacological properties.
合成方法
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine involves the reaction of 1-benzyl-4-piperidone with diphenylacetic acid chloride in the presence of a base, such as triethylamine. The reaction results in the formation of this compound as a white crystalline powder with a melting point of 212-215°C.
科学研究应用
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic properties by modulating the activity of dopamine and serotonin receptors in the brain. This compound has also been found to possess analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.
Moreover, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These properties make this compound a promising candidate for the treatment of conditions such as schizophrenia, chronic pain, and inflammatory disorders.
属性
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c34-30(29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)33-22-20-32(21-23-33)28-16-18-31(19-17-28)24-25-10-4-1-5-11-25/h1-15,28-29H,16-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHSKFRQJEYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

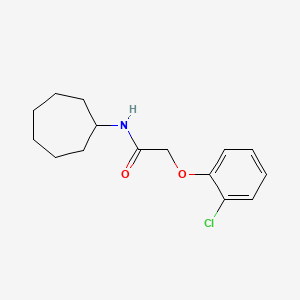
![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
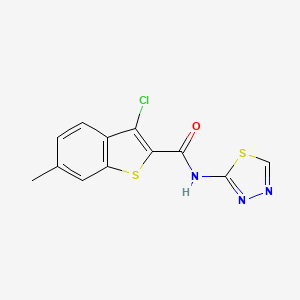
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
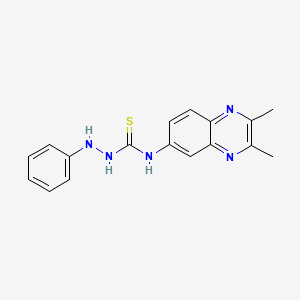
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
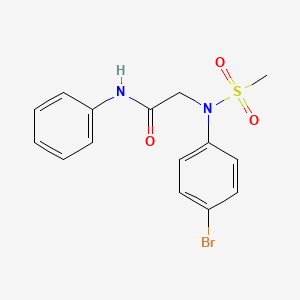
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)


![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
